molecular formula C19H15F2NO2S B3006900 3,4-difluoro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide CAS No. 1798487-48-5

3,4-difluoro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide

Cat. No.: B3006900
CAS No.: 1798487-48-5
M. Wt: 359.39
InChI Key: VZKITPFQRDMXDK-UHFFFAOYSA-N
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Description

3,4-difluoro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide, also known as DFB, is a small molecule that has been studied for its potential therapeutic applications. DFB is a benzamide derivative that has been shown to have potent anticancer activity in various cancer cell lines.

Scientific Research Applications

Synthesis and Antipathogenic Activity :Compounds with structural similarities to 3,4-Difluoro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide have been synthesized and tested for their antipathogenic activity. For instance, acylthioureas with various substitutions on the phenyl ring have demonstrated significant activity against Pseudomonas aeruginosa and Staphylococcus aureus strains, particularly those capable of biofilm formation. These findings suggest the potential of such derivatives in developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Pharmacological Activities :Another area of research involves the synthesis of benzamide derivatives and their evaluation for pharmacological activities, such as enzyme inhibition against butylcholinesterase, acetylcholinesterase, and lipoxygenase enzymes. These activities are critical for exploring therapeutic agents for conditions like Alzheimer's disease and inflammation (Abbasi et al., 2014).

Anticancer Evaluation :The design and synthesis of benzamide derivatives for anticancer evaluation represent a significant research direction. Compounds with certain structural modifications have been shown to exhibit moderate to excellent anticancer activity against various cancer cell lines. This highlights the potential of structurally related compounds for anticancer drug development (Ravinaik et al., 2021).

Histone Deacetylase Inhibitors :Derivatives of benzamide, such as N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) and its thiophene substituted derivatives, have been evaluated as novel histone deacetylase inhibitors. These compounds show promise in inducing cell-cycle arrest and possess good antiproliferative activity, underscoring their potential in cancer therapy (Jiao et al., 2009).

Material Science Applications :In material science, the synthesis and characterization of new aromatic polyamides containing CF3 groups demonstrate the utility of such compounds in creating organo-soluble polymers with high glass transition temperatures and good thermal stability. These properties are valuable for advanced material applications, including electronics and aerospace (Lee & Kim, 2002).

Properties

IUPAC Name

3,4-difluoro-N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F2NO2S/c20-15-8-6-13(10-16(15)21)19(24)22-11-14-7-9-17(25-14)18(23)12-4-2-1-3-5-12/h1-10,18,23H,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZKITPFQRDMXDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(S2)CNC(=O)C3=CC(=C(C=C3)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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